Icospiramide
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Overview
Description
ICOSPIRAMIDE is a chemical compound with the molecular formula C28H31F2N5O2 and a molecular weight of 507.5748 g/mol . It was developed as an antiemetic agent, although it has never been marketed . The compound is characterized by its unique structure, which includes a triazaspirodecane ring system and fluorophenyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ICOSPIRAMIDE involves multiple steps, starting with the preparation of the triazaspirodecane core. This core is synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of fluorophenyl groups is achieved through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: ICOSPIRAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antiemetic properties.
Medicine: Explored for its therapeutic potential, although it has not been marketed.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ICOSPIRAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors in the body, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to influence neurotransmitter systems .
Comparison with Similar Compounds
Imipramine: A tricyclic antidepressant with a similar ring structure but different pharmacological properties.
Loperamide: An anti-diarrheal agent with structural similarities but distinct therapeutic uses.
Ifosfamide: An alkylating agent used in cancer therapy, sharing some structural features with ICOSPIRAMIDE.
Uniqueness: this compound’s uniqueness lies in its specific triazaspirodecane structure and the presence of fluorophenyl groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
79449-99-3 |
---|---|
Molecular Formula |
C28H31F2N5O2 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-[8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide |
InChI |
InChI=1S/C28H31F2N5O2/c29-21-3-1-20(2-4-21)27(18-31)11-9-23(10-12-27)33-15-13-28(14-16-33)26(37)34(17-25(32)36)19-35(28)24-7-5-22(30)6-8-24/h1-8,23H,9-17,19H2,(H2,32,36) |
InChI Key |
HVWIHGNIDIIREZ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1N2CCC3(CC2)C(=O)N(CN3C4=CC=C(C=C4)F)CC(=O)N)(C#N)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CC(CCC1N2CCC3(CC2)C(=O)N(CN3C4=CC=C(C=C4)F)CC(=O)N)(C#N)C5=CC=C(C=C5)F |
Key on ui other cas no. |
79449-99-3 |
Origin of Product |
United States |
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